

4-Benzyloxazolidine-2,5-dione: A Comprehensive Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: 4-Benzyloxazolidine-2,5-dione

Cat. No.: B7821927

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This guide provides an in-depth exploration of **4-Benzyloxazolidine-2,5-dione**, a pivotal reagent in modern organic and medicinal chemistry. We will delve into its structural characteristics, synthesis, and critical applications, with a focus on the underlying chemical principles and practical experimental considerations. This document is intended for researchers, scientists, and professionals in drug development who require a deep, actionable understanding of this versatile compound.

Introduction: The Significance of 4-Benzyloxazolidine-2,5-dione

4-Benzyloxazolidine-2,5-dione, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is a heterocyclic compound of significant interest in the fields of polymer chemistry and medicinal chemistry.^{[1][2]} It belongs to the class of N-carboxyanhydrides (NCAs), which are activated amino acid derivatives widely used for the controlled synthesis of polypeptides. Its unique structure, incorporating a benzyl group, offers specific advantages in creating well-defined polypeptide architectures and functional biomaterials. The reactivity of the oxazolidine-2,5-dione ring allows for facile ring-opening polymerization, making it a valuable building block for drug delivery systems and other biomedical applications.^[2]

Chemical Structure and Physicochemical Properties

The fundamental structure of **4-Benzyloxazolidine-2,5-dione** features a five-membered oxazolidine-2,5-dione ring with a benzyl substituent at the 4-position. This arrangement imparts a distinct reactivity profile, particularly at the two carbonyl groups, which are susceptible to nucleophilic attack, driving the ring-opening polymerization process.

The key physicochemical properties of **4-Benzyloxazolidine-2,5-dione** are summarized in the table below. It is important to note that properties can vary slightly depending on the chirality ((R) or (S)-enantiomer) of the molecule.

Property	Value	Source
IUPAC Name	(4R)-4-benzyl-1,3-oxazolidine-2,5-dione	[3]
Synonyms	(R)-4-Benzyloxazolidine-2,5-dione, L-phenylalanine N-carboxyanhydride, Phe-NCA	[1][4]
CAS Number	37498-95-6 ((R)-enantiomer)	[5][6]
Molecular Formula	C ₁₀ H ₉ NO ₃	[1][4][5]
Molecular Weight	191.18 g/mol	[1][4]
Melting Point	90°C	[6]
Density	1.299 ± 0.06 g/cm ³ (Predicted)	[6]
Solubility	Soluble in Acetone (Slightly), Chloroform (Slightly, Heated), DMSO (Slightly)	[7]
Appearance	Powder	
pKa	9.32 ± 0.40 (Predicted)	[6]

Chemical Structure Diagram:

Caption: Chemical structure of **4-Benzyloxazolidine-2,5-dione**.

Synthesis of 4-Benzylloxazolidine-2,5-dione: A Step-by-Step Protocol

The synthesis of **4-Benzylloxazolidine-2,5-dione** is commonly achieved through the cyclization of the corresponding N-protected amino acid, N-benzyloxycarbonyl-L-phenylalanine (Z-Phe). A dehydrating agent, such as phosgene or a phosgene equivalent like triphosgene, is used to facilitate the intramolecular condensation reaction.

Materials:

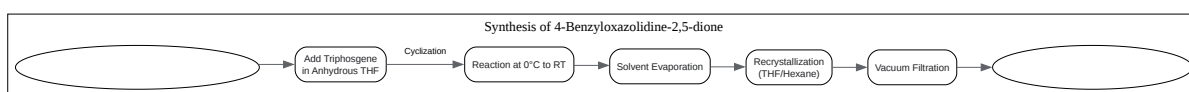
- N-benzyloxycarbonyl-L-phenylalanine (Z-Phe)
- Triphosgene
- Anhydrous tetrahydrofuran (THF)
- Anhydrous hexane
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon line)
- Ice bath
- Rotary evaporator
- Filtration apparatus (Büchner funnel, filter paper)

Experimental Protocol:

- **Reaction Setup:** In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve 10 g of N-benzyloxycarbonyl-L-phenylalanine in 100 mL of anhydrous THF.
- **Cooling:** Cool the solution to 0°C using an ice bath.

- **Addition of Cyclizing Agent:** While stirring vigorously, slowly add a solution of 1.1 equivalents of triphosgene in anhydrous THF to the reaction mixture. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle with extreme care in a well-ventilated fume hood.
- **Reaction:** Allow the reaction to proceed at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Solvent Removal:** Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
- **Crystallization and Isolation:** Redissolve the crude product in a minimal amount of warm THF and precipitate by the slow addition of anhydrous hexane. Cool the mixture in an ice bath to maximize crystallization.
- **Filtration:** Collect the crystalline product by vacuum filtration, washing the crystals with cold anhydrous hexane.
- **Drying:** Dry the purified **4-Benzyloxazolidine-2,5-dione** crystals under vacuum.

Synthesis Workflow Diagram:



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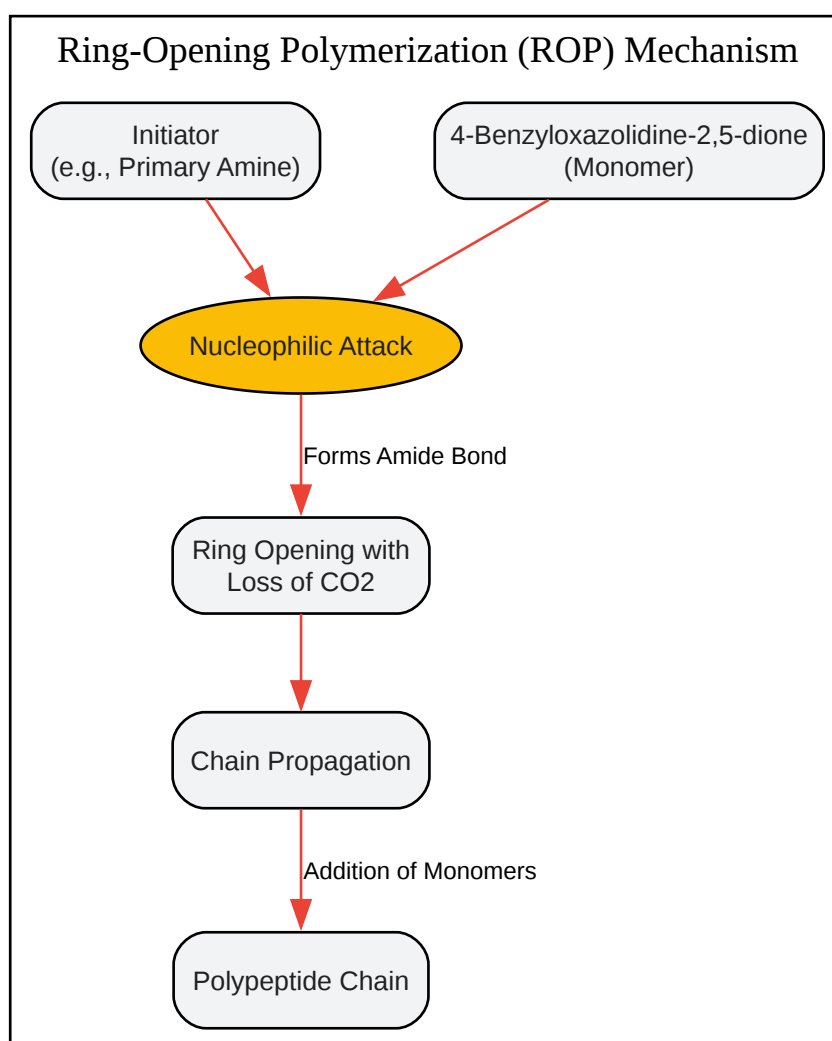
Caption: Workflow for the synthesis of **4-Benzyloxazolidine-2,5-dione**.

Applications in Polypeptide Synthesis and Drug Delivery

4-Benzyloxazolidine-2,5-dione is a versatile monomer for ring-opening polymerization (ROP), a powerful technique for synthesizing well-defined polypeptides. The polymerization can be initiated by various nucleophiles, including primary amines, leading to the formation of poly(L-phenylalanine). This polymer can be further modified or incorporated into block copolymers for advanced applications.

The resulting polypeptides are of great interest in drug delivery, tissue engineering, and materials science due to their biocompatibility and biodegradability.^[2] The benzyl side chains can also be functionalized post-polymerization to introduce specific properties or conjugate therapeutic agents.

Mechanism of Ring-Opening Polymerization:



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